molecular formula C30H35N3O2S2 B12138062 (5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12138062
M. Wt: 533.8 g/mol
InChI Key: VALJYBNGHFKYLE-IMRQLAEWSA-N
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Description

The compound “(5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a complex heterocyclic framework. Its structure integrates a thiazolidin-4-one core substituted with a hexyl chain at the N3 position and a benzylidene moiety functionalized with a pyrazole ring. The pyrazole ring is further substituted with a 2-methyl-4-(2-methylpropoxy)phenyl group, enhancing its steric bulk and lipophilicity ().

Synthetic routes for analogous compounds typically involve condensation reactions between rhodanine derivatives and aldehyde-containing precursors under basic conditions ().

Properties

Molecular Formula

C30H35N3O2S2

Molecular Weight

533.8 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H35N3O2S2/c1-5-6-7-11-16-32-29(34)27(37-30(32)36)18-23-19-33(24-12-9-8-10-13-24)31-28(23)26-15-14-25(17-22(26)4)35-20-21(2)3/h8-10,12-15,17-19,21H,5-7,11,16,20H2,1-4H3/b27-18-

InChI Key

VALJYBNGHFKYLE-IMRQLAEWSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole moiety and the hexyl side chain. Common reagents used in these reactions include thiourea, aldehydes, and hydrazines, under conditions such as reflux in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone or pyrazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of (5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core may inhibit enzyme activity by binding to the active site, while the pyrazole moiety could interact with cellular receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Rhodanine Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Features
Target Compound R1 = Hexyl, R2 = 2-methylpropoxy, R3 = 2-methyl ~529.7 (calc.) High lipophilicity due to hexyl and 2-methylpropoxy groups; steric bulk from pyrazole substituents
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Shahwar et al., 2009a) R1 = Phenyl, R2 = H, R3 = OH ~327.4 Polar hydroxy group enables hydrogen bonding; lower solubility in nonpolar solvents
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxothiazolidin-4-one R1 = Isopropyl, R2 = Ethoxy, R3 = 2-methyl ~503.6 Shorter alkyl chain (isopropyl) reduces lipophilicity; ethoxy group enhances metabolic stability
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate R1 = H, R2 = OMe, R3 = OH ~333.3 (+ solvent) Methoxy and hydroxy groups improve crystallinity; solvate formation affects stability

Key Differences in Physicochemical Properties

Lipophilicity : The hexyl chain in the target compound significantly increases its logP value compared to phenyl or isopropyl-substituted analogs, suggesting better membrane permeability .

Solubility : Polar substituents (e.g., hydroxy groups in Shahwar et al., 2009a) improve aqueous solubility but reduce compatibility with organic solvents. The 2-methylpropoxy group in the target compound balances moderate polarity and organic solubility .

Crystallinity : Compounds with hydroxy or methoxy groups (e.g., ) exhibit stronger intermolecular hydrogen bonds, leading to higher melting points and stable crystal lattices. The bulky pyrazole substituents in the target compound may disrupt packing, reducing crystallinity .

Biological Activity

The compound (5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that exhibits significant biological activity, particularly in pharmacological contexts. Its unique structure combines a thiazolidinone core with a substituted pyrazole moiety, which is known for various therapeutic effects.

Structural Characteristics

This compound features:

  • A thiazolidinone framework, which typically includes a sulfur atom and is recognized for its biological activities.
  • A hexyl chain , enhancing lipophilicity and potentially influencing the compound's interaction with biological membranes.
  • A substituted pyrazole moiety , which may facilitate further chemical modifications and enhance reactivity in biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiazolidinones and pyrazoles have shown effectiveness against various bacterial strains, including:

  • Gram-negative bacteria such as Escherichia coli and Proteus mirabilis.
  • Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

A study demonstrated that synthesized thiazole derivatives exhibited significant antibacterial activity, suggesting that the thiazolidinone framework may contribute to similar effects in our compound .

2. Anti-inflammatory Properties

Compounds containing the pyrazole nucleus are known for their anti-inflammatory effects. For example, modifications of pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases . The specific structure of our compound may enhance these properties through its unique substituents.

3. Anticancer Potential

The thiazolidinone structure has been associated with anticancer activity. Studies have shown that thiazolidinediones can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the pyrazole group may further enhance these effects by interfering with cellular signaling pathways involved in cancer progression .

The exact mechanism of action for (5Z)-3-hexyl-5-{...} is yet to be fully elucidated; however, it is hypothesized that its biological activity may involve:

  • Binding to specific receptors or enzymes , modulating their activity.
  • Interference with cellular pathways , affecting processes such as signal transduction or gene expression.

Comparative Analysis

A comparative analysis with similar compounds reveals the following:

Compound NameStructural FeaturesBiological Activity
ThiazolidinedioneContains a thiazolidine ringAntidiabetic effects
Pyrazole derivativesFeatures a pyrazole ringAnti-inflammatory properties
2-Mercapto-thiazolidinonesSimilar core structureAntioxidant and anticancer activities

This table illustrates how structural similarities correlate with diverse biological activities, emphasizing the potential of (5Z)-3-hexyl-5-{...} in medicinal chemistry.

Case Studies

Several studies have explored the synthesis and biological screening of compounds similar to (5Z)-3-hexyl-5-{...}. For instance:

  • Antimicrobial Screening : A series of thiazole derivatives were synthesized and tested against common bacterial strains, showing promising results in inhibiting bacterial growth .
  • Anti-inflammatory Evaluation : Pyrazole derivatives were assessed for their ability to reduce inflammation markers in vitro, demonstrating significant inhibitory effects comparable to established anti-inflammatory drugs .

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